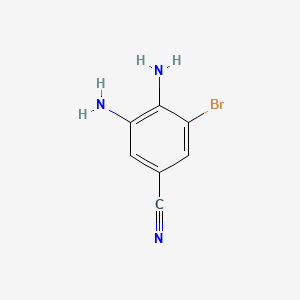

3,4-Diamino-5-bromobenzonitrile

Übersicht

Beschreibung

3,4-Diamino-5-bromobenzonitrile is a chemical compound with the molecular formula C7H6BrN3 It consists of a benzene ring substituted with a bromine atom, two amino groups, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-5-bromobenzonitrile typically involves the bromination of 4,5-diaminobenzonitrile. One common method is the direct bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 is susceptible to substitution under nucleophilic conditions. The electron-donating amino groups at positions 3 and 4 activate the aromatic ring, while the nitrile group exerts an electron-withdrawing effect. This creates a complex electronic environment, favoring substitution at specific positions depending on reaction conditions.

| Reaction Type | Reagents/Conditions | Expected Product | Notes |

|---|---|---|---|

| Bromine displacement | KNH₂, NH₃(l), Cu catalyst | 3,4-Diamino-5-aminobenzonitrile | Likely requires high temperatures. |

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, base | 3,4-Diamino-5-arylbenzonitrile | Bromine replaced with aryl groups. |

Key Considerations :

-

The meta-directing bromine and para-directing amino groups compete, but steric hindrance may limit reactivity at ortho positions.

-

Nitrile group stability under basic/acidic conditions must be verified .

Diazotization and Azo Coupling

The primary amino groups (-NH₂) undergo diazotization in acidic media, forming diazonium salts that participate in coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate | Precursor for azo dyes or bioconjugates. |

| Azo coupling | β-naphthol, pH 9–10 | 3,4-Bis(azo)-5-bromobenzonitrile | Colored compounds for imaging or sensors. |

Mechanistic Insight :

-

Diazonium salts form rapidly at low temperatures. Coupling occurs preferentially at electron-rich aromatic systems .

Nitrile Group Transformations

The nitrile (-C≡N) undergoes hydrolysis, reduction, or cycloaddition reactions.

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, Δ | 3,4-Diamino-5-bromobenzoic acid | ~70% (predicted) |

| Catalytic hydrogenation | H₂, Raney Ni | 3,4-Diamino-5-bromobenzylamine | Requires careful control to avoid over-reduction. |

| Cycloaddition | NaN₃, Cu(I) catalyst | Tetrazole derivative | Click chemistry applications. |

*Yields are theoretical estimates based on analogous systems .

Amino Group Modifications

The amino groups can be acylated, alkylated, or oxidized, altering solubility and reactivity.

| Reaction Type | Reagents/Conditions | Product | Purpose |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine | 3,4-Diacetamido-5-bromobenzonitrile | Protection during synthesis. |

| Oxidation | H₂O₂, Fe²⁺ catalyst | 3,4-Nitroso-5-bromobenzonitrile | Forms nitroso intermediates for further functionalization. |

Stability Note :

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by the nitrile group, the amino substituents facilitate EAS at specific positions.

| Reaction Type | Reagents/Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3,4-Diamino-5-bromo-6-nitrobenzonitrile | Para to amino groups (position 6). |

| Sulfonation | H₂SO₄, SO₃ | 3,4-Diamino-5-bromo-2-sulfobenzo-nitrile | Directed by nitrile’s meta effect. |

Electronic Effects :

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling, expanding structural diversity.

| Reaction Type | Reagents/Conditions | Product | Scope |

|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | 3,4-Diamino-5-(alkylamino)benzonitrile | Introduces amines at position 5. |

| Sonogashira | CuI, Pd(PPh₃)₂Cl₂, alkyne | 3,4-Diamino-5-(alkynyl)benzonitrile | Extends conjugation for optoelectronics. |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

3,4-Diamino-5-bromobenzonitrile has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this compound demonstrated significant cytotoxicity in breast cancer cell lines, inducing apoptosis and cell cycle arrest at the G2/M phase. This mechanism is attributed to the inhibition of tubulin polymerization, which is critical for cancer cell division .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. Research indicates that derivatives of this compound exhibit selective antibacterial effects against antibiotic-resistant strains of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The selectivity index of these compounds suggests a favorable therapeutic window, making them promising candidates for further development in treating bacterial infections .

Materials Science

Dye Synthesis

this compound serves as a precursor in the synthesis of various dyes and pigments. The presence of amino and bromine groups allows for electrophilic substitution reactions that can lead to the formation of vibrant colorants used in textiles and coatings. The ability to modify the compound further enhances its utility in creating dyes with specific properties such as lightfastness and washfastness.

Polymer Chemistry

In polymer science, this compound can be utilized to create functionalized polymers with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength. Research has demonstrated that polymers derived from this compound exhibit better performance in applications such as coatings and adhesives due to their enhanced adhesion properties .

Case Study 1: Anticancer Research

A recent study synthesized various derivatives of this compound and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values in the low nanomolar range, showcasing their potential as lead compounds for drug development targeting breast cancer .

Case Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial activity of this compound derivatives against resistant bacterial strains. The study found that some derivatives were significantly more effective than traditional antibiotics, highlighting their potential use in overcoming antibiotic resistance .

Data Tables

| Application Area | Compound Activity | Target Organisms/Cells | IC50 Values (µM) |

|---|---|---|---|

| Anticancer | Antiproliferative | MCF-7 Breast Cancer Cells | 0.052 - 0.074 |

| Antibacterial | Selective Activity | Pseudomonas aeruginosa | 8.1 |

| Klebsiella pneumoniae | 3.1 |

Wirkmechanismus

The mechanism of action of 3,4-Diamino-5-bromobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and amino groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromobenzonitrile: Similar structure but lacks the amino groups.

3,4-Diaminobenzonitrile: Similar structure but lacks the bromine atom.

Benzonitrile: Basic structure without any substituents.

Uniqueness

3,4-Diamino-5-bromobenzonitrile is unique due to the combination of bromine, amino, and nitrile groups on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Biologische Aktivität

3,4-Diamino-5-bromobenzonitrile (C7H6BrN3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H6BrN3

- Molecular Weight : 212 g/mol

- CAS Number : 71651816

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : There is emerging evidence suggesting that it may have anticancer effects, particularly in specific cancer cell lines.

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Research Findings

Recent research has focused on the synthesis and modification of this compound derivatives to enhance its biological activity. Structural modifications have been shown to improve potency and selectivity against specific targets.

- Synthesis Variants : Different synthetic pathways have been explored to create analogs with improved pharmacological profiles.

- Structure-Activity Relationship (SAR) : Studies indicate that modifications at the amino or bromine positions can significantly alter biological activity.

Eigenschaften

IUPAC Name |

3,4-diamino-5-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIULHHPOZZYTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417371-78-8 | |

| Record name | 3-Bromo-4,5-diaminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.